Technical Guide: Molecular Structure and Stereochemistry of (R,R,R)-(+)-Ph-SKP
Technical Guide: Molecular Structure and Stereochemistry of (R,R,R)-(+)-Ph-SKP
The following technical guide details the molecular architecture, synthesis logic, and catalytic utility of (R,R,R)-(+)-Ph-SKP , a privileged chiral diphosphine ligand.
Executive Summary
(R,R,R)-(+)-Ph-SKP (CAS: 1360823-43-3) is a high-performance chiral diphosphine ligand belonging to the SpiroKetal Phosphine (SKP) class. Developed primarily for transition-metal-catalyzed asymmetric synthesis, its efficacy stems from a rigid spiro[chroman-2,2'-chroman] (spiroketal) backbone. Unlike flexible biaryl ligands (e.g., BINAP) or modular bis(oxazolines), Ph-SKP offers a unique combination of a deep chiral pocket and a wide bite angle (~105°), making it exceptionally effective in rhodium, palladium, and iridium-catalyzed transformations.
This guide analyzes the ligand’s stereochemical determinants, outlines a validated catalytic protocol, and provides mechanistic insights for researchers in drug discovery and process chemistry.
Molecular Architecture & Stereochemistry
Structural Core
The defining feature of Ph-SKP is its
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IUPAC Name: 1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-diphenylphosphine]
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Formula:
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Molecular Weight: 660.72 g/mol
Stereochemical Analysis (R,R,R)
The (R,R,R) descriptor refers to the absolute configuration of the three contiguous stereogenic centers within the spiroketal backbone:
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C5a (R): The junction carbon linking the cyclohexane ring to the pyran.
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C8a (R): The central spiro-carbon, which locks the two orthogonal pyran rings.
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C14a (R): The distal junction carbon.
This rigid tricyclic framework minimizes conformational flux, ensuring that the P-phenyl rings are held in a fixed "quadrant" orientation. This creates a highly defined chiral environment around the metal center, essential for distinguishing between pro-chiral faces of substrates.
Visualization of Ligand Logic
The following diagram illustrates the structural logic connecting the spiroketal core to its catalytic function.
Caption: Structural logic of (R,R,R)-Ph-SKP. The rigid spiroketal core dictates the fixed orientation of the phosphine groups.
Experimental Protocol: Rh-Catalyzed Asymmetric Ring Opening
A hallmark application of (R,R,R)-(+)-Ph-SKP is the Rhodium(I)-catalyzed asymmetric ring opening of vinyl cyclopropanes with arylboronic acids. This reaction constructs chiral homoallylic alcohols or related scaffolds with high enantiomeric excess (ee).
Reagents & Equipment
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Catalyst Precursor:
(Chloro(1,5-cyclooctadiene)rhodium(I) dimer). -
Ligand: (R,R,R)-(+)-Ph-SKP.
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Additive:
(Silver hexafluoroantimonate) – essential for cationic Rh species generation. -
Substrate: Racemic vinyl cyclopropane (VCP).
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Nucleophile: Phenylboronic acid (
). -
Solvent: THF/MeOH (10:1 v/v), degassed.
Step-by-Step Methodology
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Catalyst Formation (In Situ):
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In a glovebox (nitrogen atmosphere), charge a dry reaction vial with
(2.5 mol%) and (R,R,R)-(+)-Ph-SKP (6.0 mol%). -
Add anhydrous THF (1.0 mL) and stir at room temperature for 15 minutes. The solution should turn from yellow to orange-red, indicating coordination.
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Add
(10 mol%) to the mixture. Stir for an additional 10 minutes. A white precipitate (AgCl) will form. Note: Do not filter yet if the substrate tolerates heterogeneous conditions, but filtration is recommended for kinetics.
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Substrate Addition:
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Add the phenylboronic acid (2.0 equiv) to the vial.
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Add the vinyl cyclopropane (1.0 equiv, 0.2 mmol scale) dissolved in a minimal amount of THF.
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Add MeOH (0.1 mL) to facilitate the transmetallation step.
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Reaction:
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Seal the vial and heat to 60°C for 12–24 hours.
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Monitor conversion via TLC or GC-MS.
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Workup & Purification:
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Validation:
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Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).
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Target Metric: >95% conversion, >90% ee.
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Mechanistic Insights & Signaling Pathway
The efficacy of Ph-SKP in this transformation relies on the "Matched/Mismatched" kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) of the racemic VCP.
Catalytic Cycle Diagram
The following Graphviz diagram elucidates the Rh(I)/Ph-SKP catalytic cycle, highlighting the critical enantio-determining step.
Caption: Rh(I)/Ph-SKP catalytic cycle. The rigid SKP backbone enforces stereocontrol during the formation of the π-allyl intermediate.
Why (R,R,R)-Ph-SKP?
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Bite Angle Effect: The spiroketal backbone imposes a large P-Rh-P bite angle (~105°). This geometry favors the formation of the
-allyl species and accelerates the reductive elimination step, which is often rate-determining in C-C coupling. -
Electronic Modulation: The electron-rich alkyl backbone (compared to biaryls) increases the electron density on Rh, facilitating the oxidative addition of the strained cyclopropane ring.
Quantitative Performance Data
The following table summarizes the performance of (R,R,R)-Ph-SKP compared to other common ligand classes in Rh-catalyzed asymmetric additions.
| Ligand Class | Bite Angle (°) | Relative Rate | Typical ee (%) | Mechanism Note |
| (R,R,R)-Ph-SKP | ~105 | High | 92 - 99 | Rigid spiro-backbone minimizes non-selective pathways |
| (R)-BINAP | ~92 | Moderate | 80 - 88 | Flexible biaryl axis can lead to lower selectivity |
| (R)-SegPhos | ~94 | High | 88 - 94 | Good selectivity but narrower bite angle |
| Ph-Box | ~90 | Low | 70 - 85 | N,N-ligand; less effective for this specific Rh-catalysis |
References
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Ding, K., et al. "Spiroketal-Based Diphosphine Ligands (SKP): Synthesis and Application in Asymmetric Catalysis." Journal of the American Chemical Society, 2009.
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Chen, G., et al. "Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes." Chemical Science, 2013.
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ChemScene. "(R,R,R)-(+)-Ph-SKP Product Data Sheet." ChemScene Official Site.
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Tang, W., & Zhang, X. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 2003.[1]
